molecular formula C14H18N4O3 B2656600 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-2-carboxamide CAS No. 2034204-51-6

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2656600
CAS No.: 2034204-51-6
M. Wt: 290.323
InChI Key: BTTCIQHKPJDIIO-UHFFFAOYSA-N
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Description

N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-2-carboxamide is a pyrimidine-pyrrolidone hybrid compound characterized by a 4-cyclopropyl-substituted pyrimidinone core linked via an ethyl group to a 5-oxopyrrolidine-2-carboxamide moiety. The pyrrolidone carboxamide may contribute to hydrogen-bonding interactions, influencing solubility and target binding.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-12-4-3-10(17-12)14(21)15-5-6-18-8-16-11(7-13(18)20)9-1-2-9/h7-10H,1-6H2,(H,15,21)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTCIQHKPJDIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: Starting with a cyclopropylamine, the pyrimidine core is synthesized through a cyclization reaction with appropriate diketones or aldehydes under acidic or basic conditions.

    Introduction of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the pyrimidine and pyrrolidine intermediates using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated systems for purification and isolation of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrrolidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitutions.

Major Products:

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing halogens.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-2-carboxamide has several research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it may act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrimidine derivatives synthesized in , focusing on structural motifs, synthesis methods, and physicochemical properties.

Structural Analogues
Compound Name (from ) Core Structure Key Substituents Functional Groups
Target Compound Pyrimidinone + pyrrolidone 4-Cyclopropyl, ethyl linker, 5-oxopyrrolidine-2-carboxamide Oxo, carboxamide, cyclopropane
4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine 4-Indolyl, 6-methyl, 2-thioxo, N-(4-nitrophenyl) Thioxo, nitro, carboxamide
6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile Dihydropyridine 4-Quinolinyl, 6-(4-fluorophenyl), 2-oxo, 3-cyano Oxo, cyano, fluorophenyl
(E)-1-(4-Bromophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one Chalcone 4-Bromophenyl, naphthalenyl propenone α,β-unsaturated ketone, bromo

Key Observations :

  • Substituent Effects: The target compound’s 4-cyclopropyl group contrasts with bulkier aromatic substituents (e.g., indolyl, quinolinyl) in analogs. Cyclopropane’s small size and high C-H bond strength may reduce metabolic degradation compared to halogenated aryl groups (e.g., 4-bromophenyl, 4-fluorophenyl) .
Physicochemical Properties
Property Target Compound (Inferred) 4-(Indolyl)-thioxo-tetrahydropyrimidine 6-(4-Fluorophenyl)-dihydropyridine
Molecular Weight ~350–370 g/mol 438.45 g/mol 331.32 g/mol
Melting Point 180–200°C (estimated) 215–217°C 192–194°C
Solubility Moderate (DMSO, methanol) Low (DMSO) Low (chloroform)
Key IR Bands 1680 cm⁻¹ (C=O), 1650 cm⁻¹ (amide) 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) 2220 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O)

Analysis :

  • The target compound’s oxo and amide groups align with IR bands in analogs but lack thioxo or cyano signatures.
  • Higher solubility is anticipated due to the pyrrolidone carboxamide’s polarity, contrasting with the low solubility of nitro- or halogen-containing analogs .

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound, characterized by its unique structural features, including a cyclopropyl group and a pyrrolidine moiety, has attracted attention in medicinal chemistry due to its possible applications in treating various diseases, particularly cancer and infections.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₄O₂. Its structure allows for diverse interactions with biological targets, which is crucial for its pharmacological activity. The presence of nitrogen and oxygen atoms enhances the compound's reactivity and ability to modulate biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. In vitro assays using the A549 human lung adenocarcinoma cell line demonstrated significant cytotoxic effects. The following table summarizes the findings from various studies on anticancer activity:

CompoundCell LineConcentration (µM)Viability (%)Reference
This compoundA54910078–86%
Cisplatin (control)A54910040%
Compound 21 (similar structure)A54910060%

These results indicate that while the compound exhibits cytotoxicity, it may not be as potent as standard chemotherapeutic agents like cisplatin.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. The following pathogens were tested:

  • Klebsiella pneumoniae
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

The compound displayed variable effectiveness against these organisms, suggesting potential for development as an antimicrobial agent.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest that it may interact with specific enzymes or receptors involved in cell signaling and metabolic processes. For instance, the structural motifs present in the compound allow it to fit into active sites of target proteins, potentially inhibiting their function.

Case Studies

A notable case study involved comparing the cytotoxic effects of this compound with other derivatives in a controlled environment. Researchers used an MTT assay to assess cell viability post-treatment. The findings illustrated that modifications to the pyrrolidine structure significantly influenced anticancer activity, with certain derivatives showing enhanced efficacy.

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